molecular formula C14H9FN2O B3146065 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde CAS No. 588670-33-1

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

Cat. No. B3146065
CAS RN: 588670-33-1
M. Wt: 240.23 g/mol
InChI Key: MKXFFRLTBAFYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde, also known as FPI, is a chemical compound that has been used in scientific research for various purposes. This compound is a potent inhibitor of protein kinases, which makes it useful in studying cellular signaling pathways.

Scientific Research Applications

Synthesis of New Compounds

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is used in the synthesis of various new compounds. For instance, it is involved in the synthesis of 1,2,4-triazoles, which exhibit antimicrobial activities (Bayrak et al., 2009). Additionally, it plays a role in the formation of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine (Dotsenko et al., 2018).

Applications in Organic Chemistry

This compound is also significant in the field of organic chemistry. It is used in the preparation of various novel indole core containing Schiff bases, which are further used in the synthesis of palladacycles. These palladacycles have applications as catalysts in chemical reactions (Singh et al., 2017).

Role in Antimicrobial and Antiviral Research

Additionally, derivatives of this compound have been evaluated for their antimicrobial and antiviral activities. For instance, certain synthesized compounds demonstrated significant activity against various viruses, including bovine viral diarrhea virus and hepatitis C virus (Ivachtchenko et al., 2015).

Photophysical Properties and Fluorescence

This compound also finds application in the study of photophysical properties. Novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores synthesized using this compound exhibit fluorescence with green light in acetonitrile solutions (Moseev et al., 2020).

Development of Pharmaceutical Products

In the pharmaceutical sector, this compound derivatives are used in the development of various drugs. For instance, it facilitates the preparation of compounds that have shown efficacy as antidepressants (Anderson et al., 1997).

properties

IUPAC Name

5-fluoro-2-pyridin-2-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFFRLTBAFYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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